2-Chloro-6-methylquinoxaline
Overview
Description
2-Chloro-6-methylquinoxaline is a chemical compound with the molecular formula C9H7ClN2 . It is a light-red to brown solid and has a molecular weight of 178.62 .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-methylquinoxaline is 1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3
. This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms in the molecule .
Physical And Chemical Properties Analysis
2-Chloro-6-methylquinoxaline is a solid at room temperature . It has a molecular weight of 178.62 .
Scientific Research Applications
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Pharmacology
- Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
- Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
- This property was utilized by Malek B et al. to prepare quinoxaline derivatives by utilizing phosphate-based heterogeneous catalyst fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) .
-
Medicinal Chemistry
- Quinoxaline derivatives have different pharmacological activities such as bacteriocides and insecticides .
- They also show antibacterial, antifungal, antitubercular, analgesic and anti-inflammatory activities .
- The importance of quinoxaline derivatives comes from its nitrogen contents (heterocyclic compounds) .
-
Antimicrobial Activity
- 2-Chloro-3-methylquinoxaline was selected as a nucleus around which various molecular transformations were performed to obtain new compounds expected to possess optimized antimicrobial activity .
- Various quinoxaline derivatives were synthesized by replacing the C 2 chlorine with an ether linkage attached to a benzene ring possessing an aldehyde or a free amino group .
- These compounds were then reacted with aromatic amines and aromatic aldehydes, respectively, to yield new Schiff bases containing quinoxaline moieties .
- All the synthesized compounds were screened for their antimicrobial activity .
-
Anti-Leishmanial Activity
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Industrial Purposes
- Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes .
- It can be synthesized by adopting green chemistry principles .
- The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
-
Anti-COVID Activity
- Quinoxalines have been studied for their potential anti-COVID activity . This is due to their broad-spectrum biological activity, including antifungal, antibacterial, antiviral, and antimicrobial effects . Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases .
-
Luminescent Material
Safety And Hazards
Future Directions
Quinoxaline derivatives, such as 2-Chloro-6-methylquinoxaline, have been a subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests a promising future for further development and applications of 2-Chloro-6-methylquinoxaline and similar compounds .
properties
IUPAC Name |
2-chloro-6-methylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDZKKIHTFOAEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506877 | |
Record name | 2-Chloro-6-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylquinoxaline | |
CAS RN |
55687-00-8 | |
Record name | 2-Chloro-6-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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